3,6-Dichloro-4-(pyridin-4-YL)pyridazine
Overview
Description
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is a heterocyclic compound that belongs to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of two chlorine atoms at positions 3 and 6 and a pyridin-4-yl group at position 4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,6-dichloropyridazine.
Coupling Reaction: The 3,6-dichloropyridazine is then subjected to a coupling reaction with 4-pyridylboronic acid or its derivatives in the presence of a palladium catalyst. This reaction is usually carried out under Suzuki-Miyaura cross-coupling conditions, which involve the use of a base such as potassium carbonate and a solvent like ethanol or dimethylformamide (DMF).
Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-4-(pyridin-4-YL)pyridazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 3 and 6 can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyridazine derivatives can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound with altered functional groups.
Scientific Research Applications
3,6-Dichloro-4-(pyridin-4-YL)pyridazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in various biological assays to study enzyme activity or protein-ligand interactions.
Agricultural Chemistry: It can be used in the synthesis of agrochemicals with potential herbicidal or pesticidal activity.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-4-(pyridin-4-YL)pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3,6-Dichloropyridazine: Lacks the pyridin-4-yl group but shares the dichloropyridazine core.
4-(Pyridin-4-yl)pyridazine: Similar structure but without the chlorine atoms at positions 3 and 6.
3,6-Dibromo-4-(pyridin-4-yl)pyridazine: Similar structure with bromine atoms instead of chlorine.
Uniqueness
3,6-Dichloro-4-(pyridin-4-YL)pyridazine is unique due to the presence of both chlorine atoms and the pyridin-4-yl group, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
3,6-dichloro-4-pyridin-4-ylpyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3/c10-8-5-7(9(11)14-13-8)6-1-3-12-4-2-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEFKPDASJTVDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611213 | |
Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202931-70-2 | |
Record name | 3,6-Dichloro-4-(pyridin-4-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20611213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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